molecular formula C14H24O B12661283 Cyclotetradec-3-en-1-one CAS No. 55395-13-6

Cyclotetradec-3-en-1-one

Cat. No.: B12661283
CAS No.: 55395-13-6
M. Wt: 208.34 g/mol
InChI Key: IQPHHDUFUOUJFQ-CSKARUKUSA-N
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Description

Cyclotetradec-3-en-1-one is an organic compound with the molecular formula C14H24O. It is a cyclic ketone with a double bond located at the third carbon atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetradec-3-en-1-one can be synthesized through several methods. One common approach involves the cyclization of long-chain alkenes. For example, a mixture of mainly E-cyclododec-3-en-1-one (74%) and Z-cyclododec-3-en-1-one (19%) can be treated with isopropenylmagnesium bromide in tetrahydrofuran to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclotetradec-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclotetradec-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to cell signaling and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclotetradec-3-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

55395-13-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3E)-cyclotetradec-3-en-1-one

InChI

InChI=1S/C14H24O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h8,10H,1-7,9,11-13H2/b10-8+

InChI Key

IQPHHDUFUOUJFQ-CSKARUKUSA-N

Isomeric SMILES

C1CCCCCC(=O)C/C=C/CCCC1

Canonical SMILES

C1CCCCCC(=O)CC=CCCCC1

Origin of Product

United States

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